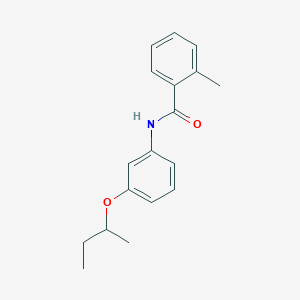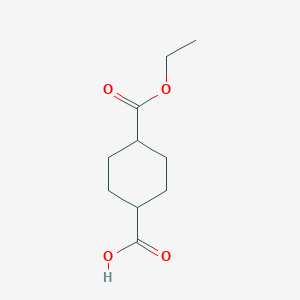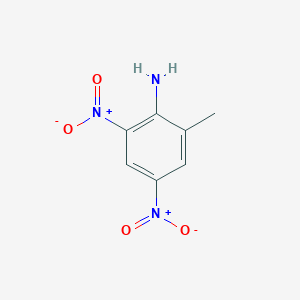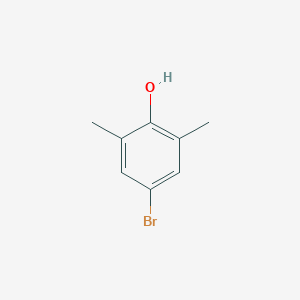
Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used as a research tool to investigate various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- is not fully understood. However, it is believed to act as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This may have implications for the treatment of various neurological disorders, such as Parkinson's disease.
Biochemical and Physiological Effects
Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in the brain, which may have implications for the treatment of various neurological disorders. Additionally, benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- is that it is relatively easy to synthesize, making it readily available for use in scientific research. Additionally, it has been shown to have a number of useful biochemical and physiological effects, making it a valuable research tool. However, one limitation of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of research.
Orientations Futures
There are a number of future directions for research on benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)-. For example, further research is needed to fully understand its mechanism of action, which may have implications for the development of new treatments for neurological disorders. Additionally, more research is needed to investigate the biochemical and physiological effects of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- in different animal models and human subjects. Finally, further research is needed to explore the potential uses of benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- can be synthesized using a variety of methods. One common method involves the reaction of 2-methylbenzoic acid with 3-(1-methylpropoxy)aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)-.
Applications De Recherche Scientifique
Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- has a wide range of scientific research applications. It has been used as a research tool to investigate the mechanism of action of various biochemical and physiological processes. For example, benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- has been used to study the role of dopamine receptors in the brain, as well as the effects of various drugs on these receptors.
Propriétés
Numéro CAS |
58885-34-0 |
|---|---|
Nom du produit |
Benzamide, 2-methyl-N-(3-(1-methylpropoxy)phenyl)- |
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(3-butan-2-yloxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-14(3)21-16-10-7-9-15(12-16)19-18(20)17-11-6-5-8-13(17)2/h5-12,14H,4H2,1-3H3,(H,19,20) |
Clé InChI |
HPWOBDAIUNCKHI-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
SMILES canonique |
CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)




![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)




